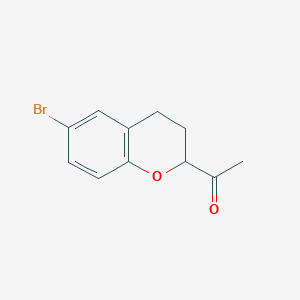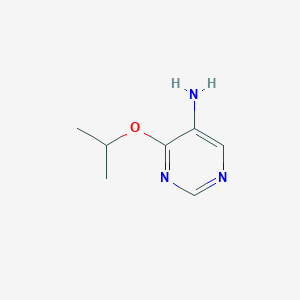
4-Isopropoxypyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel A2B Adenosine Receptor Antagonist
A study by Vidal et al. (2007) discovered a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent and selective A(2B) adenosine receptor antagonists, showcasing their potential in pharmacological applications (Bernat Vidal et al., 2007).
Kinase Inhibitors in Cancer Therapy
Research by Wada et al. (2012) explored the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, indicating their significance in anticancer therapy (H. Wada et al., 2012).
Potential Analgesic and Anti-inflammatory Agents
A study conducted by Chhabria et al. (2007) synthesized 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines and evaluated their potential as analgesic and anti-inflammatory agents (M. Chhabria et al., 2007).
Role in Hypertension Treatment
Aayisha et al. (2019) investigated a molecule similar to 4-Isopropoxypyrimidin-5-amine, highlighting its role in the treatment of hypertension as a potential I1 imidazoline receptor agonist (S. Aayisha et al., 2019).
Thiazolo[4,5‐d]pyrimidine Derivatives
Bakavoli et al. (2006) demonstrated the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines, contributing to the formation of new thiazolo[4,5-d]pyrimidine derivatives (M. Bakavoli et al., 2006).
Tubulin Polymerization Inhibitors in Cancer Treatment
Liu et al. (2020) synthesized 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, evaluating their role as tubulin polymerization inhibitors and their potential in cancer treatment (Wenjing Liu et al., 2020).
Cine-Amination of 4-Substituted-5-bromopyrimidines
Rasmussen et al. (1978) studied the cine-amination of 4-R-5-bromopyrimidines, contributing to the understanding of the chemical behavior of related compounds (C. Rasmussen et al., 1978).
properties
IUPAC Name |
4-propan-2-yloxypyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHKEYQYLWYHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=NC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxypyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

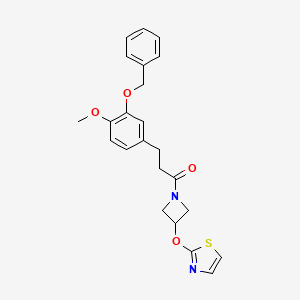
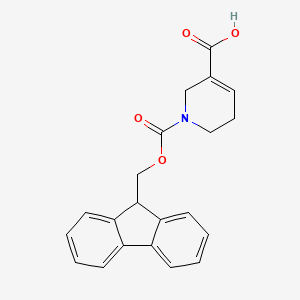
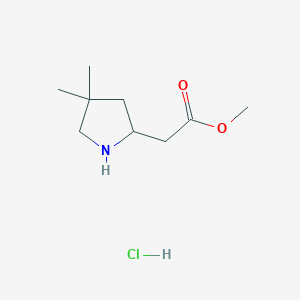
![2-amino-6-ethyl-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2381272.png)

![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)
![(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one](/img/structure/B2381275.png)


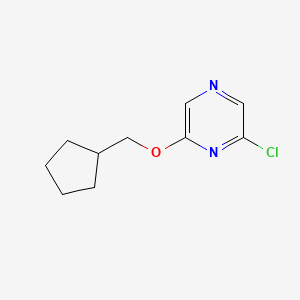
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)
